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(4-(Methylamino)phenyl)methanol: A Versatile
Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
(4-(Methylamino)phenyl)methanol is a deceptively simple aromatic alcohol that has emerged

as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and

electronic properties, combined with its synthetic tractability, make it an invaluable starting point

for the development of novel therapeutics across a spectrum of diseases. This guide provides a

comprehensive overview of the synthesis, physicochemical characteristics, and diverse

applications of this compound, highlighting its potential to accelerate drug discovery programs.

Through an exploration of its role in the creation of kinase inhibitors, antiviral agents, and other

biologically active molecules, we aim to equip researchers with the knowledge to strategically

leverage this powerful building block.

The Strategic Advantage of (4-
(Methylamino)phenyl)methanol in Medicinal Chemistry
In the quest for new medicines, the choice of a core molecular framework is a critical decision

that profoundly influences the trajectory of a drug discovery project. (4-
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(Methylamino)phenyl)methanol offers a compelling combination of features that make it a

highly strategic choice. The molecule possesses a trifecta of reactive sites: a benzylic alcohol

amenable to a wide range of transformations, a secondary methylamino group that can

participate in crucial hydrogen bonding interactions with biological targets, and an aromatic ring

that can be further functionalized. This inherent versatility allows for the systematic exploration

of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Knowledge: Physicochemical Properties
and Synthesis
A deep understanding of a molecule's fundamental characteristics is paramount for its effective

application in drug design.

2.1. Physicochemical Profile
The physicochemical properties of (4-(Methylamino)phenyl)methanol align well with the

principles of lead-like and drug-like chemical space, providing a solid foundation for the

development of orally bioavailable drugs.
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Property Value
Significance in Drug
Discovery

Molecular Formula C8H11NO

A low molecular weight allows

for substantial synthetic

elaboration without exceeding

typical molecular weight cutoffs

for oral drugs.[1]

Molecular Weight 137.18 g/mol

Ideal starting point for a lead

generation or optimization

campaign.[1]

XLogP3 0.9

This value suggests a

favorable balance between

aqueous solubility and lipid

membrane permeability, a key

determinant of oral absorption.

[1]

Hydrogen Bond Donors 2

The alcohol and amine

functionalities can form critical

hydrogen bonds with protein

targets, contributing to binding

affinity.

Hydrogen Bond Acceptors 2

The nitrogen and oxygen

atoms can also accept

hydrogen bonds, providing

additional opportunities for

target engagement.

Data sourced from PubChem CID 12128786.[1]

2.2. Synthetic Accessibility
The value of a chemical scaffold is greatly enhanced by its ease of synthesis. (4-
(Methylamino)phenyl)methanol can be readily prepared via several established synthetic

routes, ensuring a reliable supply for research and development activities. A common approach
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involves the reductive amination of 4-formylbenzoic acid, followed by reduction of the

carboxylic acid.

Conceptual Synthetic Workflow
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Caption: A generalized workflow for the synthesis of (4-(Methylamino)phenyl)methanol.

Exemplary Synthetic Protocol

Reductive Amination: 4-Formylbenzoic acid is dissolved in a suitable solvent, such as

methanol. An excess of methylamine is added, and the mixture is stirred to form the

corresponding imine. This is then reduced in situ with a mild reducing agent like sodium

borohydride to yield 4-(methylamino)benzoic acid.

Reduction of Carboxylic Acid: The resulting 4-(methylamino)benzoic acid is then reduced to

the corresponding alcohol. This can be achieved using a more powerful reducing agent, such

as lithium aluminum hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).
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Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the

product is extracted and purified, typically by column chromatography, to yield pure (4-
(Methylamino)phenyl)methanol.

Diverse Applications in Medicinal Chemistry
The true utility of (4-(Methylamino)phenyl)methanol is demonstrated by its incorporation into

a wide array of biologically active molecules.

3.1. As a Scaffold for Kinase Inhibitors
The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth and

proliferation, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the

kinases within this cascade are prime targets for therapeutic intervention. The (4-
(Methylamino)phenyl)methanol moiety has been successfully employed as a core

component of potent and selective kinase inhibitors. The methylamino group often serves as a

key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common

feature in type II kinase inhibitors.[3]

Illustrative Kinase Inhibition Pathway

Upstream Signaling
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Caption: A schematic of a (4-(Methylamino)phenyl)methanol-based inhibitor targeting the

RAF kinase.

3.2. In the Development of Antiviral Agents
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The functional groups of (4-(Methylamino)phenyl)methanol also lend themselves to the

design of antiviral agents. For instance, derivatives of N-phenylbenzamide containing a

methylamino group have shown promising anti-hepatitis B virus (HBV) activity.[4] The antiviral

effect of one such derivative, IMB-0523, is thought to be mediated by an increase in the

intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity.[4] This

highlights the potential for this scaffold to be utilized in host-targeting antiviral strategies.

3.3. As a Building Block for Antiplasmodial Agents
Malaria remains a significant global health challenge, and the development of new antimalarial

drugs is a priority. The quinoline methanols, such as mefloquine, are an important class of

antimalarials.[5] Structure-activity relationship (SAR) studies on these compounds have shown

that modifications to the amino alcohol side chain can modulate both potency and central

nervous system accumulation.[5] The (4-(Methylamino)phenyl)methanol scaffold provides a

valuable starting point for the design of novel quinoline methanols with improved therapeutic

profiles.

Future Directions and Conclusion
(4-(Methylamino)phenyl)methanol is a versatile and strategically important building block in

modern medicinal chemistry. Its favorable physicochemical properties and synthetic

accessibility make it an attractive starting point for the development of a wide range of

therapeutic agents. The successful application of this scaffold in the design of kinase inhibitors,

antiviral compounds, and antimalarial agents underscores its broad utility. As our understanding

of disease biology continues to evolve, the ability to rapidly and efficiently synthesize diverse

libraries of compounds based on the (4-(Methylamino)phenyl)methanol core will undoubtedly

lead to the discovery of new and innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_phenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_phenyl_methanol
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00067
https://pubmed.ncbi.nlm.nih.gov/32982177/
https://pubmed.ncbi.nlm.nih.gov/32982177/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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